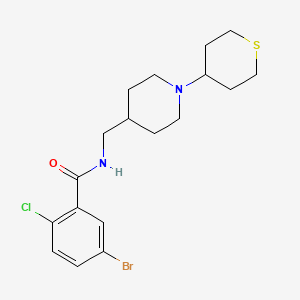

5-bromo-2-chloro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide

Description

5-Bromo-2-chloro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide is a benzamide derivative characterized by a bromo-chloro-substituted aromatic ring linked to a piperidine-thiopyran hybrid scaffold.

Properties

IUPAC Name |

5-bromo-2-chloro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BrClN2OS/c19-14-1-2-17(20)16(11-14)18(23)21-12-13-3-7-22(8-4-13)15-5-9-24-10-6-15/h1-2,11,13,15H,3-10,12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBPSNPFBPKACZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=C(C=CC(=C2)Br)Cl)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BrClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-2-chloro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C18H24BrClN2OS and a molecular weight of 431.82 g/mol, this compound has been explored for various therapeutic applications, particularly in the fields of antiviral and anticancer research.

| Property | Value |

|---|---|

| Molecular Formula | C18H24BrClN2OS |

| Molecular Weight | 431.82 g/mol |

| CAS Number | 2034287-67-5 |

| Purity | Typically ≥ 95% |

Biological Activity Overview

Research into the biological activity of this compound indicates several promising avenues:

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, particularly against strains of human coronaviruses. The structural modifications associated with the tetrahydrothiopyran moiety are believed to enhance its interaction with viral proteins, thus inhibiting viral replication .

- Anticancer Potential : Similar compounds have shown significant anticancer activity by targeting specific pathways involved in cell proliferation and apoptosis. The benzamide structure is known for its ability to interact with various biological macromolecules, potentially leading to the development of novel cancer therapeutics.

- Neuroprotective Effects : The piperidine ring in the compound is associated with neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress .

The mechanism through which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in viral replication or tumor growth.

- Receptor Modulation : It could interact with neurotransmitter receptors or other cellular receptors, modulating their activity and influencing downstream signaling pathways.

Study 1: Antiviral Efficacy

A study conducted on a series of tetrahydroisoquinoline derivatives, including related compounds to this compound, demonstrated effective inhibition against human coronavirus strains 229E and OC-43. The most promising derivatives showed IC50 values significantly lower than those of established antiviral agents like chloroquine, indicating a potential new class of antiviral drugs .

Study 2: Anticancer Activity

In vitro studies on similar benzamide derivatives revealed their ability to induce apoptosis in cancer cell lines. These compounds were shown to activate caspase pathways, leading to programmed cell death. Further research is required to determine the specific pathways influenced by 5-bromo-2-chloro-N-(...) and its analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Benzamide Derivatives

Key analogs include 5-Bromo-2-chloro-N-(4-methyl-1-piperazinyl)benzamide (CAS: 701254-78-6), which replaces the thiopyran-piperidinylmethyl group with a 4-methylpiperazine moiety (Table 1). This substitution reduces steric bulk and introduces a basic nitrogen, likely enhancing solubility and altering target selectivity.

Table 1: Structural and Hypothesized Property Comparisons

Functional Group Impact on Bioactivity

Research Findings and Limitations

- Computational Predictions : Molecular docking studies on analogous benzamides suggest the thiopyran group may enhance binding to hydrophobic pockets in σ-1 receptors, though experimental validation is lacking.

- Toxicity Concerns : Chlorine and bromine substituents in related compounds (e.g., 1-(3-bromo-4-methoxybenzoyl)-1H-benzimidazole ) correlate with hepatotoxicity risks, necessitating caution in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.